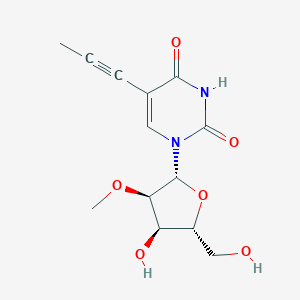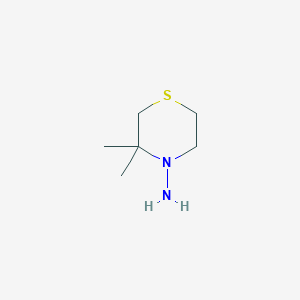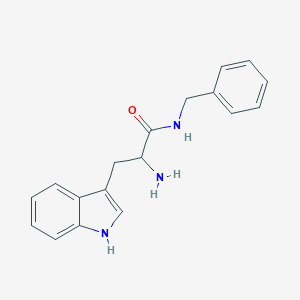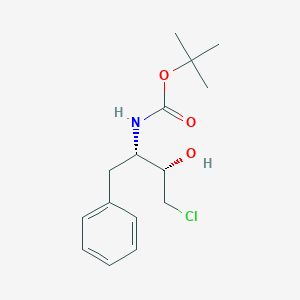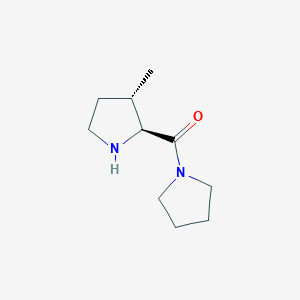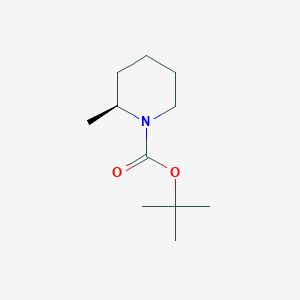![molecular formula C10H11NO4 B067591 ACETAMIDE,N-[2-(4-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIEN-1-YL)ETHYL]- CAS No. 161236-57-3](/img/structure/B67591.png)
ACETAMIDE,N-[2-(4-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIEN-1-YL)ETHYL]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACETAMIDE,N-[2-(4-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIEN-1-YL)ETHYL]- is a synthetic organic compound with a unique structure that includes a hydroxy group, an acetylamino group, and a benzoquinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,N-[2-(4-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIEN-1-YL)ETHYL]- typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of an aminoethyl group followed by its attachment to a hydroxybenzoquinone core. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ACETAMIDE,N-[2-(4-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIEN-1-YL)ETHYL]- may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, with stringent quality control measures to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
ACETAMIDE,N-[2-(4-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIEN-1-YL)ETHYL]- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The benzoquinone core can be reduced to hydroquinone derivatives.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce hydroquinone derivatives.
Applications De Recherche Scientifique
ACETAMIDE,N-[2-(4-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIEN-1-YL)ETHYL]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ACETAMIDE,N-[2-(4-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIEN-1-YL)ETHYL]- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and acetylamino groups play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The benzoquinone core can also participate in redox reactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-5-methoxybenzoquinone
- 2-Acetylamino-5-hydroxybenzoquinone
- 5-Acetylamino-2-hydroxybenzoquinone
Uniqueness
ACETAMIDE,N-[2-(4-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIEN-1-YL)ETHYL]- is unique due to the presence of both hydroxy and acetylamino groups attached to a benzoquinone core
Propriétés
Numéro CAS |
161236-57-3 |
|---|---|
Formule moléculaire |
C10H11NO4 |
Poids moléculaire |
209.2 g/mol |
Nom IUPAC |
N-[2-(6-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C10H11NO4/c1-6(12)11-3-2-7-4-9(14)10(15)5-8(7)13/h4-5,13H,2-3H2,1H3,(H,11,12) |
Clé InChI |
GTKQGKVXDULSGB-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCC1=CC(=O)C(=O)C=C1O |
SMILES canonique |
CC(=O)NCCC1=CC(=O)C(=O)C=C1O |
Synonymes |
Acetamide, N-[2-(4-hydroxy-3,6-dioxo-1,4-cyclohexadien-1-yl)ethyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


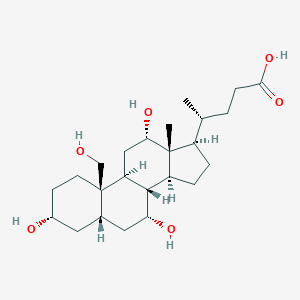
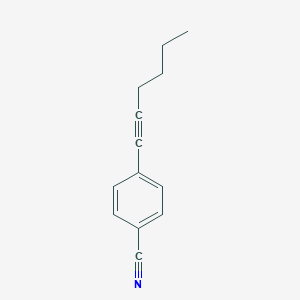
![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B67519.png)
![1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B67521.png)
